molecular formula C17H17BrN4O B12214289 1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole

Cat. No.: B12214289
M. Wt: 373.2 g/mol
InChI Key: IMFLMEMLLONNSY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is a tetrazole derivative characterized by a 4-bromophenyl group at position 1 and a (2,4,6-trimethylphenoxy)methyl substituent at position 3. The tetrazole core, a five-membered aromatic ring with four nitrogen atoms, confers metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry and materials science. The bromine atom enhances electron-withdrawing effects, while the bulky 2,4,6-trimethylphenoxy group introduces steric hindrance and lipophilicity, which may influence solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C17H17BrN4O

Molecular Weight

373.2 g/mol

IUPAC Name

1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]tetrazole

InChI

InChI=1S/C17H17BrN4O/c1-11-8-12(2)17(13(3)9-11)23-10-16-19-20-21-22(16)15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3

InChI Key

IMFLMEMLLONNSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC2=NN=NN2C3=CC=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

Cycloaddition Reaction Mechanism

The tetrazole ring is synthesized via a [3+2] cycloaddition between 4-bromobenzonitrile and sodium azide under acidic conditions. This method, derived from the Sharpless protocol, employs zinc bromide (ZnBr₂) as a catalyst in dimethylformamide (DMF) at elevated temperatures (80–100°C). The reaction proceeds through the following steps:

  • Activation of the Nitrile : ZnBr₂ coordinates with the nitrile group, polarizing the C≡N bond and facilitating nucleophilic attack by azide ions.

  • Cycloaddition : The azide ion attacks the electrophilic carbon of the nitrile, forming a six-membered transition state that collapses into the tetrazole ring.

  • Protonation : The intermediate is protonated to yield 1-(4-bromophenyl)-1H-tetrazole.

The reaction achieves yields of 85–92% after recrystallization from ethanol.

Key Experimental Parameters

  • Reagents : 4-Bromobenzonitrile (1.0 equiv), sodium azide (1.2 equiv), ZnBr₂ (0.1 equiv), DMF (solvent).

  • Conditions : 12–16 hours at 90°C under nitrogen.

  • Workup : The mixture is diluted with water, acidified with HCl (pH 2–3), and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated.

Characterization Data

  • Melting Point : 182–184°C (lit. 182–184°C).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, tetrazole-H), 7.85–7.70 (m, 4H, Ar-H).

  • IR (KBr) : 3120 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch).

Synthesis of (2,4,6-Trimethylphenoxy)methyl Bromide

Williamson Ether Synthesis

The alkylating agent, (2,4,6-trimethylphenoxy)methyl bromide, is prepared via a Williamson ether synthesis between 2,4,6-trimethylphenol and dibromomethane.

Reaction Steps :

  • Deprotonation : 2,4,6-Trimethylphenol is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to form the phenoxide ion.

  • Nucleophilic Substitution : The phenoxide attacks dibromomethane, displacing one bromide ion to form the ether.

Experimental Details

  • Reagents : 2,4,6-Trimethylphenol (1.0 equiv), NaH (1.2 equiv), dibromomethane (1.5 equiv), THF (solvent).

  • Conditions : 0°C to room temperature, 6 hours.

  • Yield : 70–75% after distillation.

Analytical Data

  • *¹H NMR (400 MHz, CDCl₃)**: δ 6.70 (s, 2H, Ar-H), 4.55 (s, 2H, CH₂Br), 2.30 (s, 6H, CH₃), 2.25 (s, 3H, CH₃).

  • MS (EI) : m/z 243 [M⁺].

Alkylation of 1-(4-Bromophenyl)-1H-tetrazole

Reaction Optimization

The tetrazole is alkylated at the 5-position using (2,4,6-trimethylphenoxy)methyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF. The reaction mechanism involves:

  • Deprotonation : K₂CO₃ deprotonates the tetrazole at the acidic N-H position (pKa ~4.5), generating a nucleophilic site.

  • Sₙ2 Substitution : The alkoxide attacks the electrophilic carbon of the alkylating agent, displacing bromide.

Experimental Protocol

  • Reagents : 1-(4-Bromophenyl)-1H-tetrazole (1.0 equiv), (2,4,6-trimethylphenoxy)methyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).

  • Conditions : 24 hours at 25°C under nitrogen.

  • Workup : The mixture is diluted with water, extracted with dichloromethane, washed with brine, and dried over Na₂SO₄. The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield and Characterization

  • Yield : 80–85%.

  • Melting Point : 145–147°C.

  • *¹H NMR (400 MHz, CDCl₃)**: δ 8.40 (s, 1H, tetrazole-H), 7.75–7.60 (m, 4H, Ar-H), 6.65 (s, 2H, Ar-H), 5.10 (s, 2H, OCH₂), 2.30 (s, 6H, CH₃), 2.25 (s, 3H, CH₃).

  • *¹³C NMR (100 MHz, CDCl₃)**: δ 152.1 (C=N), 140.5–122.0 (Ar-C), 68.5 (OCH₂), 21.5–16.0 (CH₃).

  • HRMS (ESI) : m/z calcd for C₁₈H₁₈BrN₄O [M+H]⁺: 409.0521; found: 409.0524.

Alternative Synthetic Routes

Mitsunobu Reaction Approach

An alternative method involves the Mitsunobu reaction between 1-(4-bromophenyl)-1H-tetrazole-5-methanol and 2,4,6-trimethylphenol.

Procedure :

  • Reagents : Tetrazole-methanol (1.0 equiv), 2,4,6-trimethylphenol (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (1.5 equiv), THF (solvent).

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 75–80%.

Advantages : Avoids the need for alkylating agent synthesis.
Limitations : Requires pre-synthesis of the hydroxymethyl intermediate.

Direct Bromomethylation

Direct bromomethylation of 1-(4-bromophenyl)-1H-tetrazole using paraformaldehyde and HBr gas in acetic acid has been explored but yields <50% due to side reactions.

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in the synthesis of angiotensin II receptor antagonists (e.g., Losartan analogs).

  • Coordination Chemistry : Serves as a ligand for transition metals due to its electron-deficient aromatic system.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tetrazole ring.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives have been widely studied for their antimicrobial properties. Preliminary studies indicate that 1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • In vitro studies have shown that tetrazole derivatives can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. The specific mechanisms of action often involve interference with bacterial cell wall synthesis or function .
CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus50
This compoundEscherichia coli75

Anti-inflammatory and Analgesic Properties

Research indicates that tetrazole derivatives possess anti-inflammatory properties. The compound has been evaluated for its effectiveness in reducing inflammation using the carrageenan-induced rat paw edema method. Results suggest that it may be comparable to standard anti-inflammatory drugs such as diclofenac sodium:

  • In vivo studies show that compounds similar to this compound can significantly reduce edema formation in animal models .
CompoundInflammation ModelED50 (μmol)
This compoundCarrageenan-induced edema9.28

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects. Studies have demonstrated its efficacy against protozoan parasites such as Entamoeba histolytica and Leishmania spp.:

  • In vitro tests reveal that certain tetrazole derivatives exhibit potent activity against these parasites with low cytotoxicity towards mammalian cells .
CompoundTarget ParasiteIC50 (μM)
This compoundLeishmania braziliensis15
This compoundEntamoeba histolytica0.86

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and tetrazole groups are key to its activity, allowing it to bind to target proteins or enzymes and modulate their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Position 1 Substituents
  • 1-(4-Bromophenyl)-5-methyl-1H-tetrazole (): The simpler methyl group at position 5 results in lower molecular weight (MW = 255.1 g/mol) and melting point (mp: 148–150°C) compared to the target compound. Reduced lipophilicity (predicted logP ~2.1) due to the absence of the bulky phenoxy group. Synthesis yield: 78% via nucleophilic substitution .
  • Higher solubility in polar solvents compared to aryl-substituted analogues due to the flexible benzyl group .
Position 5 Substituents
  • 5-(4-Bromophenyl)-1H-tetrazole ():

    • Lacking substituents at position 5, this parent compound has a lower boiling point (predicted bp: 522.2°C) and higher acidity (pKa ~0.22) due to the exposed NH group.
    • Synthesized using MoO3-catalyzed cyclization, achieving 85% yield .
  • 5-[(4-Methoxyphenyl)methyl]thio-1-(4-methoxyphenyl)-1H-tetrazole ():

    • Thioether and methoxy groups enhance electron density, reducing oxidative stability but improving metal-binding capacity.
    • Density: 1.28 g/cm³; logP: ~8.94 (indicative of high lipophilicity) .

Structural and Crystallographic Insights

  • 5-(4-Bromophenyl)-1H-tetrazole (): Single-crystal XRD reveals planar tetrazole ring geometry with a dihedral angle of 15.2° between the tetrazole and bromophenyl groups.
  • Trityl-Substituted Analogues (): Bulky trityl groups induce non-planar conformations, reducing crystal symmetry and increasing melting points (mp: 152–155°C) compared to the target compound .

Biological Activity

1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is a complex organic compound notable for its unique structural features and potential biological activities. This compound, with the molecular formula C17H17BrN4O and a molecular weight of 373.2471 g/mol, has attracted attention in medicinal chemistry due to its diverse pharmacological properties. The presence of both bromine and bulky trimethylphenoxy groups enhances its lipophilicity and may contribute to its biological activity, making it a candidate for further research in drug development.

Pharmacological Properties

This compound belongs to a class of compounds known as tetrazoles, which are recognized for their wide range of biological activities. Preliminary studies indicate that tetrazole derivatives exhibit various pharmacological effects, including:

  • Antibacterial Activity : Some tetrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Certain compounds within this class have demonstrated antifungal activity.
  • Anti-inflammatory Effects : Tetrazoles may inhibit cyclooxygenase enzymes, contributing to their anti-inflammatory potential.
  • Analgesic and Anticancer Activities : Research indicates that some derivatives can act as analgesics or exhibit anticancer properties.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the tetrazole ring or substituents can significantly influence its biological activity. For instance, the bulky trimethylphenoxy group may enhance binding affinity to biological targets due to increased hydrophobic interactions.

Comparative Analysis of Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes some related tetrazole derivatives:

Compound NameMolecular FormulaUnique Features
1-(4-bromophenyl)-1H-tetrazoleC7H5BrN4Simpler structure without trimethylphenoxy group
5-methyl-1H-tetrazoleC3H5N5Lacks bulky substituents but retains tetrazole
5-(4-bromophenyl)-1H-tetrazoleC7H5BrN4Similar bromophenyl group but different position
1-(3-chlorophenyl)-5-methyl-1H-tetrazoleC10H9ClN4Contains a chlorine substituent instead of bromine

This table illustrates how variations in molecular structure can impact the pharmacological profiles of tetrazoles.

Antimicrobial Activity

Research has indicated that various tetrazole derivatives possess significant antimicrobial properties. For example, studies utilizing disc diffusion methods have reported that specific synthesized compounds exhibit zones of inhibition comparable to standard antibiotics like ciprofloxacin and fluconazole .

In a notable study, the compound 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one was shown to have good antimicrobial activity against several test organisms, although less effective than reference drugs .

Anti-inflammatory and Analgesic Properties

Tetrazoles have been investigated for their anti-inflammatory effects through inhibition of cyclooxygenase enzymes. A study demonstrated that certain derivatives displayed significant anti-inflammatory activity in animal models . Further research is needed to elucidate the precise mechanisms by which these compounds exert their effects.

Anticancer Potential

The anticancer properties of tetrazoles are also under investigation. Some studies have highlighted their ability to induce apoptosis in cancer cells through various pathways. Research is ongoing to determine the most effective structural modifications that enhance these properties .

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